molecular formula C5H5F3N2O B13105203 (2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol

(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol

Cat. No.: B13105203
M. Wt: 166.10 g/mol
InChI Key: SQTNWNVQTBVLLT-UHFFFAOYSA-N
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Description

“(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is a compound with the chemical formula C4H3F3N2O. It contains a trifluoromethyl group (-CF3) attached to an imidazole ring. Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances the compound’s pharmacological properties and stability .

Preparation Methods

Synthesis:: The synthetic route for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” involves introducing the trifluoromethyl group onto the imidazole ring. Specific methods include nucleophilic substitution, radical trifluoromethylation, or transition metal-catalyzed reactions . For example, the Swarts reaction can convert trifluoromethyl ethers into trifluoromethyl compounds .

Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. Detailed industrial processes for this specific compound are not widely documented, but research continues to optimize its synthesis.

Chemical Reactions Analysis

Reactivity:: “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

Chemistry::

  • As a building block: Researchers use this compound to synthesize more complex molecules due to its unique trifluoromethyl group.
  • Medicinal chemistry: It serves as a precursor for drug development.
Biology and Medicine::
  • Potential drug candidates: The trifluoromethyl group enhances pharmacokinetics and bioavailability.
  • Antimicrobial agents: Researchers explore its activity against bacteria and fungi.
Industry::
  • Agrochemicals: The compound’s stability and reactivity make it valuable for pesticide development.

Mechanism of Action

The exact mechanism of action for “(2-(Trifluoromethyl)-1H-imidazol-5-yl)methanol” is not fully understood. Some studies suggest it targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects .

Properties

Molecular Formula

C5H5F3N2O

Molecular Weight

166.10 g/mol

IUPAC Name

[2-(trifluoromethyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1,11H,2H2,(H,9,10)

InChI Key

SQTNWNVQTBVLLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(F)(F)F)CO

Origin of Product

United States

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